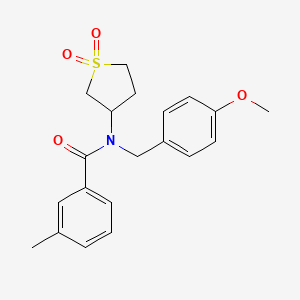
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methylbenzamide” is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes a benzamide core, a methoxybenzyl group, and a dioxidotetrahydrothiophenyl moiety, which may contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methylbenzamide” likely involves multiple steps, including the formation of the benzamide core, the introduction of the methoxybenzyl group, and the incorporation of the dioxidotetrahydrothiophenyl moiety. Common synthetic routes may include:
Formation of Benzamide Core: This step may involve the reaction of a suitable amine with a benzoyl chloride derivative under basic conditions.
Introduction of Methoxybenzyl Group: This step may involve the alkylation of the benzamide core with a methoxybenzyl halide in the presence of a base.
Incorporation of Dioxidotetrahydrothiophenyl Moiety: This step may involve the oxidation of a tetrahydrothiophene derivative to form the dioxidotetrahydrothiophenyl group, followed by its attachment to the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methylbenzamide” may undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl moiety may undergo further oxidation under specific conditions.
Reduction: The compound may be reduced to form different derivatives.
Substitution: The methoxybenzyl group may be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Such as alkyl halides, acyl halides, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, reduction may yield amine derivatives, and substitution may yield various functionalized benzamides.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development or as a pharmacological tool.
Industry: As an intermediate in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methylbenzamide” would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Interaction with Receptors: Modulating receptor activity to elicit a physiological response.
Alteration of Cellular Processes: Affecting cellular signaling, gene expression, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methylbenzamide” may include other benzamide derivatives, methoxybenzyl compounds, and dioxidotetrahydrothiophene analogs.
Propriétés
Formule moléculaire |
C20H23NO4S |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-3-methylbenzamide |
InChI |
InChI=1S/C20H23NO4S/c1-15-4-3-5-17(12-15)20(22)21(18-10-11-26(23,24)14-18)13-16-6-8-19(25-2)9-7-16/h3-9,12,18H,10-11,13-14H2,1-2H3 |
Clé InChI |
SFDJWFLHRFLVGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-bromophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11593109.png)
![3-amino-7,7-dimethyl-2-(morpholine-4-carbonyl)-4-phenyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B11593118.png)
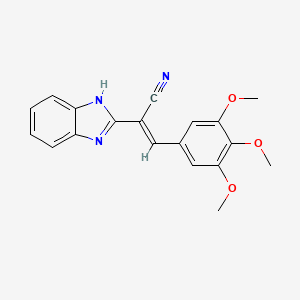
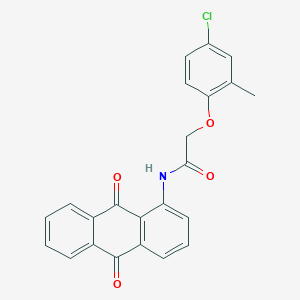
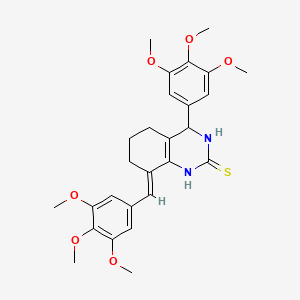
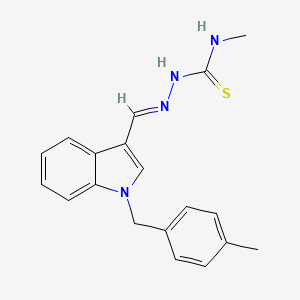
![(5Z)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11593135.png)



![11-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11593163.png)
![benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11593168.png)
![(5Z)-3-cyclohexyl-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11593174.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11593189.png)
